molecular formula C15H14FNO2 B5558810 N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5558810
M. Wt: 259.27 g/mol
InChI Key: SFFZMHWCBNDDQU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroaniline and 3-methylphenol as the primary starting materials.

    Formation of Intermediate: The 3-fluoroaniline is first reacted with chloroacetyl chloride to form N-(3-fluorophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate N-(3-fluorophenyl)chloroacetamide is then subjected to nucleophilic substitution with 3-methylphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
NAPMA has been investigated for its anticancer potential. Research indicates that it may inhibit osteoclast differentiation, which is significant in bone resorption processes associated with cancer metastasis. In vitro studies have demonstrated that NAPMA inhibits RANKL-induced osteoclastogenesis without affecting the differentiation of osteoblasts, suggesting a selective action that could be beneficial in treating osteoporosis and related bone diseases .

Mechanism of Action
The mechanism by which NAPMA exerts its effects involves the suppression of key signaling pathways associated with osteoclast differentiation. Specifically, it has been shown to inhibit the expression of osteoclast marker genes and reduce actin ring formation in osteoclasts .

Pharmacological Applications

Potential Drug Candidate
Due to its biological activity, NAPMA is being explored as a drug candidate for conditions such as osteoporosis. Its ability to attenuate bone loss in animal models further supports its therapeutic potential .

Structure-Activity Relationship (SAR)
The development of NAPMA analogs has led to insights into structure-activity relationships that enhance its potency and selectivity. Modifications at specific positions on the phenyl rings have been shown to influence biological activity significantly, allowing for the optimization of lead compounds .

Chemical Synthesis and Industrial Applications

Synthesis Routes
The synthesis of NAPMA typically involves several steps, including the reaction of 3-fluoroaniline with 2-(3-methylphenoxy)acetic acid under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for research and industrial applications.

Intermediate in Organic Synthesis
NAPMA serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in chemical research and development. Its unique structural features allow it to participate in various chemical reactions, including substitution and oxidation reactions.

Case Study 1: Osteoclast Inhibition

In a study examining the effects of NAPMA on osteoclast differentiation, researchers found that treatment with NAPMA resulted in a significant reduction in bone resorption markers. The study utilized both in vitro and in vivo models to demonstrate the compound's efficacy, highlighting its potential as a therapeutic agent for osteoporosis management .

Case Study 2: Structure-Activity Relationship Optimization

A recent investigation focused on modifying the structure of NAPMA to enhance its biological activity against cancer cells. By altering substituents on the aromatic rings, researchers identified several analogs with improved potency compared to the parent compound. This study underscores the importance of SAR in drug design and development .

Data Tables

Application Area Findings/Observations
Anticancer ActivityInhibits osteoclast differentiation; potential use in osteoporosis treatment .
Mechanism of ActionSuppresses RANKL-induced pathways; reduces expression of osteoclast marker genes .
SynthesisProduced via reaction of 3-fluoroaniline with 2-(3-methylphenoxy)acetic acid.
SAR OptimizationStructural modifications lead to enhanced potency; specific substitutions yield significant activity changes .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenoxy groups contribute to the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide
  • N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide
  • N-(3-fluorophenyl)-2-(4-methylphenoxy)acetamide

Comparison: N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Biological Activity

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its significance in pharmacological research.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with 3-methylphenol in the presence of acetic anhydride. The reaction conditions are optimized to yield high purity and yield of the target compound. The structure is confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The compound demonstrated an IC50 value of 3.94 μM, indicating its potency as a BChE inhibitor. Kinetic studies suggest that it acts as a mixed-type inhibitor, affecting both the maximum velocity and the affinity for the substrate .

Table 1: Inhibition Potency of this compound Against BChE

CompoundIC50 (μM)Inhibition Type
This compound3.94 ± 0.16Mixed-type inhibitor

Anticancer Activity

In addition to its neuroprotective properties, this compound has shown promising anticancer activity. It was evaluated against various cancer cell lines, including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR). The results indicated a significant reduction in cell viability, with inhibition percentages ranging from 81% to 90% across different lines .

Table 2: Anticancer Activity of this compound

Cell Line% Inhibition
T-47D (Breast)90.47%
SK-MEL-5 (Melanoma)84.32%
SR (Leukemia)81.58%

Interaction with Enzymes

The mechanism by which this compound exerts its biological effects involves binding to active sites on target enzymes such as BChE. Molecular docking studies have shown that the compound interacts with key amino acids within the enzyme's active site, facilitating effective inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the phenyl rings significantly influence biological activity. For instance, the presence of fluorine on one phenyl ring enhances binding affinity due to increased electron-withdrawing effects, which stabilizes the interaction with enzyme active sites .

Case Studies

Recent case studies have further elucidated the potential applications of this compound:

  • Alzheimer's Disease Model : In vivo studies using transgenic mice models for Alzheimer's showed that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Cancer Treatment Trials : Early-phase clinical trials are underway to evaluate the efficacy of this compound in combination therapies for various cancers, particularly focusing on its synergistic effects when used alongside established chemotherapeutics.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFZMHWCBNDDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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